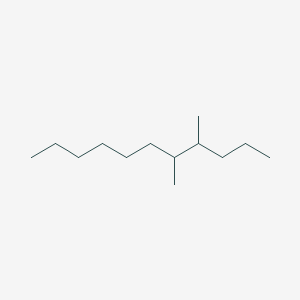

4,5-Dimethylundecane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

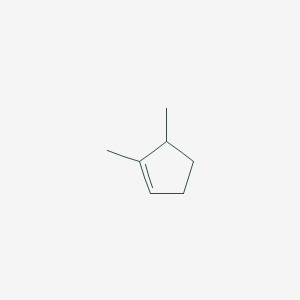

4,5-Dimethylundecane is a hydrocarbon with the chemical formula C13H28. It is a straight-chain alkane that has a branched structure due to the presence of two methyl groups at the 4th and 5th carbon atoms. This compound is commonly used in the field of scientific research for various purposes.

Mechanism of Action

The mechanism of action of 4,5-Dimethylundecane is not well understood. However, it is believed to interact with cell membranes and alter their physical properties. This compound may also affect the function of ion channels and receptors in the nervous system.

Biochemical and Physiological Effects:

4,5-Dimethylundecane has been shown to have several biochemical and physiological effects. In a study conducted on rats, it was found that this compound can induce liver damage and alter lipid metabolism. It has also been shown to have an effect on the immune system by increasing the production of certain cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4,5-Dimethylundecane in lab experiments is its availability. This compound is relatively easy to synthesize and can be obtained in large quantities. It is also relatively stable and can be stored for long periods of time. However, one of the limitations of using this compound is its toxicity. It can be harmful if ingested or inhaled and should be handled with care.

Future Directions

There are several future directions for the use of 4,5-Dimethylundecane in scientific research. One area of interest is its potential use as a biomarker for certain diseases. This compound has been shown to be elevated in the breath of patients with lung cancer and may be used as a diagnostic tool. Another area of interest is its potential use as a drug delivery system. This compound has been shown to have good solubility in lipids and may be used to deliver drugs to specific tissues. Finally, further research is needed to understand the mechanism of action and potential toxicity of this compound.

Synthesis Methods

The synthesis of 4,5-Dimethylundecane can be achieved through various methods. One of the most common methods is the alkylation of 1-dodecene with isobutylene using a Lewis acid catalyst. The reaction takes place at high temperature and pressure to yield the desired product. Another method involves the reaction of 1-undecene with isobutylene in the presence of a catalyst. The product is then purified through distillation and recrystallization.

Scientific Research Applications

4,5-Dimethylundecane has several applications in scientific research. It is commonly used as a reference compound in gas chromatography-mass spectrometry (GC-MS) analysis. This compound is used as a standard to identify and quantify other hydrocarbons in complex mixtures. It is also used as a solvent in various chemical reactions and as a lubricant in the automotive industry.

properties

CAS RN |

17312-79-7 |

|---|---|

Product Name |

4,5-Dimethylundecane |

Molecular Formula |

C13H28 |

Molecular Weight |

184.36 g/mol |

IUPAC Name |

4,5-dimethylundecane |

InChI |

InChI=1S/C13H28/c1-5-7-8-9-11-13(4)12(3)10-6-2/h12-13H,5-11H2,1-4H3 |

InChI Key |

MYUGNKWRNJTZRU-UHFFFAOYSA-N |

SMILES |

CCCCCCC(C)C(C)CCC |

Canonical SMILES |

CCCCCCC(C)C(C)CCC |

synonyms |

4,5-Dimethylundecane |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.